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Compound of Interest

Compound Name: Pyrazine-2,5-dicarbaldehyde

CAS No.: 77666-94-5

Cat. No.: B3154441

Get Quote

Introduction & Structural Context
Pyrazine-2,5-dicarbaldehyde (CAS: 77666-94-5) is a symmetric, electron-deficient

heterocyclic building block used extensively in the synthesis of metal-organic frameworks

(MOFs), Schiff base ligands, and pharmaceutical intermediates.[2][3] Its high symmetry

(ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

or

depending on conformation) results in a simplified spectroscopic signature, making it an
excellent standard for calibrating pyrazine-based oxidations.[2]

Structural Logic[1][3]
Symmetry: The molecule possesses a center of inversion.[1] Consequently, the two

aldehyde protons are chemically equivalent, as are the two pyrazine ring protons.[1]

Electronic Environment: The pyrazine nitrogens are highly electron-withdrawing, deshielding

the ring protons significantly (~9.3 ppm).[2] The aldehyde carbonyls further withdraw density,

shifting the formyl protons downfield (>10 ppm).
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Synthesis & Impurity Profile
Understanding the synthesis is critical for identifying common spectroscopic impurities.[1] The

compound is typically synthesized via the oxidation of 2,5-dimethylpyrazine.[1][4]

Precursor: 2,5-Dimethylpyrazine (CAS: 123-32-0).[1][2]

Oxidant: Selenium dioxide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298=""

class="inline ng-star-inserted">

) or chemical oxidation via acetoxymethyl intermediates.[1][2]

Common Impurities:

Monocarbonyl:[1][2] Pyrazine-2-carbaldehyde.[1][2][4]

Over-oxidation:[1][2] Pyrazine-2,5-dicarboxylic acid (broad -OH peaks).[1][2]

Solvents: Residual EtOAc or CHClngcontent-ng-c2699131324="" _nghost-ng-

c2339441298="" class="inline ng-star-inserted">

from extraction.[1]

NMR Spectroscopy Data
The following data represents the purified compound in Deuterated Chloroform (

).

Table 1: H NMR Data (400 MHz, )
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Shift
(ngcontent-ng-
c2699131324="
" _nghost-ng-
c2339441298="
" class="inline
ng-star-
inserted">

, ppm)

Multiplicity Integration Assignment
Structural
Insight

10.20 Singlet (s) 2H -CHO (Aldehyde)

Highly

deshielded by

anisotropic effect

of C=O and

electron-deficient

ring.[1][2]

9.31 Singlet (s) 2H
Pyrazine Ring C-

H

Ortho to N and

C=O; significant

downfield shift

vs. pyrazine (8.6

ppm).[1][2]

7.26 Singlet - Residual

Solvent

Reference

Standard.[1][2]

Table 2: C NMR Data (101 MHz, )
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Shift (ngcontent-
ng-c2699131324=""
_nghost-ng-
c2339441298=""
class="inline ng-
star-inserted">

, ppm)

Type Assignment
Electronic
Environment

191.8 Quaternary (C=O) Aldehyde Carbonyl

Typical aldehyde

region; deshielded by

ring conjugation.[1][2]

148.7 Quaternary (C-N) Pyrazine C-2, C-5

Ipso-carbon bearing

the aldehyde group.[1]

[2]

143.4 Methine (C-H) Pyrazine C-3, C-6

Aromatic ring carbon;

high shift due to

adjacent Nitrogen.[1]

[2]

ngcontent-ng-c2699131324="" class="ng-star-inserted">

Note on Solvent Effects: In highly polar solvents like DMSO-

, the aldehyde proton may shift slightly downfield (approx.[1] 10.25–10.30 ppm) due

to hydrogen bonding with the solvent.[1][2]

Infrared (IR) Spectroscopy
The IR spectrum is dominated by the carbonyl stretch and the heteroaromatic ring modes.[2]

Table 3: Key IR Vibrational Modes (KBr Pellet / Thin Film)
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Wavenumber
(ngcontent-ng-
c2699131324=""
_nghost-ng-
c2339441298=""
class="inline ng-
star-inserted">

)

Intensity Assignment Notes

3050 – 3100 Weak
C-H Stretch

(Aromatic)

Typical

heteroaromatic C-H

tension.[1][2]

2850 – 2880 Medium
C-H Stretch

(Aldehyde)

Often appears as a

Fermi doublet with the

overtone of C-H bend.

[1][2]

1710 – 1720 Strong C=O[1][2][5] Stretch

Conjugated aldehyde

carbonyl.[1] Sharp

and intense.

1500 – 1550 Medium C=N / C=C Stretch
Pyrazine skeletal

vibrations.

1150 – 1200 Medium C-C Stretch

Bond between ring

and carbonyl carbon.

[1]

Visualization of Characterization Workflow
The following diagram illustrates the logical flow for assigning the structure based on the data

provided above.
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Unknown Sample
(Suspected Pyrazine-2,5-dicarbaldehyde)

1H NMR Analysis
(CDCl3)

13C NMR Analysis

IR Spectroscopy

Symmetry Check
Do we see only 2 signals in 1H NMR?

Peak @ 191.8 ppm
(C=O)

Peaks @ 148.7 & 143.4 ppm
(Aromatic)

CONFIRMED STRUCTURE
Pyrazine-2,5-dicarbaldehyde

C=O @ 1720 cm-1

Signal @ 10.2 ppm
(Aldehyde)

Yes (High Symmetry)

Signal @ 9.31 ppm
(Pyrazine Ring)

Click to download full resolution via product page

Caption: Logical workflow for structural verification using NMR and IR data points.

Experimental Protocol: Sample Preparation
To ensure reproducibility of the shifts listed above, follow this standard preparation protocol.

Methodology: NMR Sample Prep
Massing: Weigh 5–10 mg of the solid Pyrazine-2,5-dicarbaldehyde into a clean vial.

Solvent Addition: Add 0.6 mL of
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(99.8% D, with 0.03% TMS v/v).

Critical Step: Ensure the solid is fully dissolved.[1] Pyrazine aldehydes can be sparingly

soluble; if the solution is cloudy, filter through a glass wool plug into the NMR tube.[1]

Acquisition:

Run a standard proton pulse sequence (zg30 or equivalent).[1][2]

Set relaxation delay (

) to at least 1.0 second to ensure integration accuracy of the aldehyde proton.

Number of scans (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298=""

class="inline ng-star-inserted">

): 16 is usually sufficient for

H; 256–512 scans for

C.[2]

Methodology: IR Sample Prep (KBr Pellet)
Grinding: Mix 1–2 mg of sample with 100 mg of dry spectroscopic-grade KBr.

Pressing: Grind to a fine powder and press at 8–10 tons pressure for 2 minutes to form a

transparent pellet.

Measurement: Record background (blank KBr) before sample. Scan range: 4000–400

.[1][2]
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General Spectral Data Source: National Institute of Standards and Technology (NIST).[1][2]

"Pyrazine, 2,5-dimethyl- (Precursor Data)." NIST Chemistry WebBook.[1] [2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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